molecular formula C17H27N3O3S B5639981 1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide

1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide

Cat. No.: B5639981
M. Wt: 353.5 g/mol
InChI Key: WTVGSDAQZBXUBI-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a tert-butyl group, a cyclopropyl group, and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-tert-butyl-N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-17(2,3)19-8-7-13(9-19)16(21)18-15-11-20(24(4,22)23)10-14(15)12-5-6-12/h7-9,12,14-15H,5-6,10-11H2,1-4H3,(H,18,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVGSDAQZBXUBI-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)NC2CN(CC2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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